7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one
Description
7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by two distinct substituents: a 4-bromobenzyloxy group at position 7 and a 2-methoxyphenoxy group at position 3. The bromine atom at the para position of the benzyloxy group enhances lipophilicity and may influence binding interactions in biological systems, while the 2-methoxyphenoxy substituent introduces steric and electronic effects that modulate reactivity .
Properties
IUPAC Name |
7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrO5/c1-26-19-4-2-3-5-20(19)29-22-14-28-21-12-17(10-11-18(21)23(22)25)27-13-15-6-8-16(24)9-7-15/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIYZUNQXWHQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol and 2-methoxyphenol.
Formation of Intermediates: The intermediates are formed through a series of reactions, including etherification and condensation reactions.
Final Product Formation: The final product is obtained by reacting the intermediates under specific conditions, such as the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including:
Batch Reactors: Utilizing batch reactors to control reaction conditions and optimize yield.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols, amines, and other reduced forms.
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features compared to the target compound:
Substituent Effects on Physicochemical Properties
- Lipophilicity: The bromine atom in the target compound increases logP compared to non-halogenated analogs (e.g., 610751-95-6), favoring membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., daidzein) exhibit stronger hydrogen-bonding capacity, enhancing interactions with enzymes like acetylcholinesterase (AChE) .
Biological Activity
The compound 7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one , a derivative of chromenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17BrO4
- Molecular Weight : 373.24 g/mol
The compound features a chromenone core substituted with methoxy and bromophenyl groups, which are critical for its biological activity.
Antioxidant Activity
Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. Studies have shown that derivatives similar to this compound can effectively reduce oxidative stress in cellular models, thereby protecting against oxidative damage.
Tyrosinase Inhibition
One of the notable biological activities of this compound is its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial for melanin production, and its inhibition is sought after in cosmetic applications to reduce hyperpigmentation. Preliminary studies suggest that this compound may exhibit competitive inhibition against tyrosinase, with IC50 values comparable to established inhibitors like kojic acid.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that similar chromenone derivatives possess significant antibacterial and antifungal properties. The mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological effects of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound likely binds to active sites on enzymes such as tyrosinase, altering their activity.
- Receptor Modulation : It may interact with cellular receptors involved in signal transduction pathways.
- Radical Scavenging : The methoxy groups enhance its ability to donate electrons, neutralizing reactive oxygen species (ROS).
Case Study 1: Tyrosinase Inhibition
A study conducted on structurally similar chromenone derivatives revealed that compounds with bromine substitutions exhibited enhanced inhibitory effects on tyrosinase. Specifically, derivatives showed IC50 values ranging from 5 to 15 µM, indicating potent activity compared to standard inhibitors like kojic acid (IC50 ~16 µM) .
Case Study 2: Antimicrobial Activity
In a comparative study of various chromenone derivatives, several compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
